6-Fluoro-4,7-dimethylquinolin-8-ol
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Overview
Description
6-Fluoro-4,7-dimethylquinolin-8-ol is a fluorinated quinoline derivative with the molecular formula C11H10FNO. This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-4,7-dimethylquinolin-8-ol typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-fluoroaniline with ethyl 2-methylacetoacetate under acidic conditions to form the quinoline ring . The reaction conditions often involve the use of polyphosphoric acid (PPA) as a catalyst and solvent, which facilitates the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure high-quality products .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-4,7-dimethylquinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinolines, quinoline N-oxides, and tetrahydroquinoline derivatives. These products can exhibit different biological and chemical properties, making them valuable in research and industrial applications .
Scientific Research Applications
6-Fluoro-4,7-dimethylquinolin-8-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated quinoline derivatives.
Medicine: It is investigated for its potential use in treating various diseases, including malaria and cancer.
Industry: The compound is used in the development of materials such as liquid crystals and dyes.
Mechanism of Action
The mechanism of action of 6-Fluoro-4,7-dimethylquinolin-8-ol involves its interaction with specific molecular targets. For instance, in antibacterial applications, it may inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication . The compound’s fluorine atom enhances its ability to penetrate cell membranes and interact with intracellular targets, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
6-Fluoroquinoline: Shares the fluorine substitution but lacks the additional methyl groups.
4,7-Dimethylquinoline: Lacks the fluorine atom but has the same methyl substitutions.
8-Hydroxyquinoline: Lacks both the fluorine and methyl groups but has a hydroxyl group at the same position.
Uniqueness
6-Fluoro-4,7-dimethylquinolin-8-ol is unique due to the combination of fluorine and methyl substitutions on the quinoline ring. This combination enhances its biological activity and chemical stability compared to other similar compounds .
Properties
Molecular Formula |
C11H10FNO |
---|---|
Molecular Weight |
191.20 g/mol |
IUPAC Name |
6-fluoro-4,7-dimethylquinolin-8-ol |
InChI |
InChI=1S/C11H10FNO/c1-6-3-4-13-10-8(6)5-9(12)7(2)11(10)14/h3-5,14H,1-2H3 |
InChI Key |
HWELMYSWZRRENZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C(=C(C2=NC=C1)O)C)F |
Origin of Product |
United States |
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